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Introduction
Tantalum(IV) carbide (TaC), a member of the transition metal carbides, is a material of

significant scientific and industrial interest due to its exceptional properties. These include an

extremely high melting point (approximately 3768 °C), outstanding hardness (1600–2000

kg/mm ²), and excellent wear resistance.[1] These characteristics make it a critical component

in cutting tools, high-temperature applications, and wear-resistant coatings. A fundamental

understanding of its crystallographic properties is essential for tailoring its synthesis and

performance for specific applications. This guide provides a detailed overview of the crystal

structure and lattice parameters of Tantalum(IV) carbide, along with the experimental

protocols used for their determination.

Crystal Structure of Tantalum Carbide (TaCₓ)
The crystal structure of tantalum carbide is highly dependent on its stoichiometry, represented

by the formula TaCₓ, where 'x' (the C/Ta atomic ratio) typically ranges from 0.4 to 1.0.[1]

Stoichiometric and Near-Stoichiometric TaC (x = 0.7–1.0)
For carbon-to-tantalum ratios between 0.7 and 1.0, TaC adopts a cubic crystal structure.[1] This

is the most common and stable phase.
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Crystal System: Cubic

Bravais Lattice: Face-Centered Cubic (FCC)

Structure Type: Rock-Salt (NaCl type)[1][2]

Space Group:Fm-3m (No. 225)[1][2]

Pearson Symbol: cF8[1]

In this structure, the tantalum atoms form a face-centered cubic lattice, and the carbon atoms

occupy the octahedral interstitial sites.[2] Each tantalum atom is coordinated to six carbon

atoms, and each carbon atom is coordinated to six tantalum atoms, forming a network of corner

and edge-sharing octahedra.[2] The bonding in TaC is a complex mixture of metallic, covalent,

and ionic contributions, with the strong covalent character being responsible for its high

hardness and brittleness.[1]

Sub-stoichiometric Tantalum Carbides (TaCₓ, x < 0.7)
When the carbon content is significantly lower, other crystal structures can form. For instance,

TaC₀.₅ has two primary crystalline forms:

A stable trigonal structure of the anti-cadmium iodide (anti-CdI₂) type.[1]

A hexagonal lattice that forms upon heating the trigonal structure to approximately 2000 °C.

[1]

Another identified sub-stoichiometric phase is ζ-Ta₄C₃₋ₓ, which can precipitate from the cubic

B1 structure.[3]

Caption: Relationship between TaCₓ stoichiometry and crystal structure.

Lattice Parameters
The lattice parameter of cubic TaC is not constant; it varies linearly with the carbon content.

Specifically, the lattice parameter increases as the C/Ta ratio increases.[1][4] This relationship

is crucial for characterizing the composition of TaC samples. The table below summarizes the

reported lattice parameters for various stoichiometries of tantalum carbide.
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Formula
Crystal
System

Space
Group

Pearson
Symbol

a (nm) c (nm)
Referenc
e(s)

TaC Cubic
Fm-3m

(225)
cF8

0.4427 -

0.4456
- [1][2][5]

TaC₀.₇₅ Trigonal R-3m (166) hR24 0.3116 3.0 [1]

TaC₀.₅ Trigonal
P-3m1

(164)
hP3 0.3103 0.4938 [1]

TaC₀.₅ Hexagonal
P6₃/mmc

(194)
hP4 0.3105 0.4935 [1]

Experimental Protocols for Structure and Lattice
Parameter Determination
The primary technique for identifying the crystal phase and determining the lattice parameters

of tantalum carbide is X-ray Diffraction (XRD).[6][7][8]

X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phases present in a sample and to calculate the lattice

parameters of each phase.

Methodology:

Sample Preparation: Tantalum carbide, typically in powder form, is prepared for analysis. For

bulk materials, a surface is polished to be flat and smooth. The powder is packed into a

sample holder to ensure a flat, level surface.

Instrument Setup: A powder diffractometer is used, equipped with a monochromatic X-ray

source (commonly Cu Kα, λ ≈ 1.54 Å). The instrument is calibrated using a standard

reference material (e.g., silicon).

Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence

(2θ), while the detector measures the intensity of the diffracted X-rays. The 2θ range is
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typically scanned from a low to a high angle (e.g., 20° to 100°) to capture all significant

diffraction peaks.

Phase Identification: The resulting XRD pattern (a plot of intensity vs. 2θ) is analyzed. The

positions (2θ angles) and relative intensities of the diffraction peaks are compared to

standard patterns in crystallographic databases, such as the International Centre for

Diffraction Data (ICDD), to identify the TaC phase(s) present (e.g., cubic TaC, Ta₂C).[3][5]

Lattice Parameter Calculation: Once the cubic TaC phase is confirmed, the precise positions

of its diffraction peaks are used to calculate the lattice parameter 'a'. For cubic crystals, the

relationship between the lattice parameter (a), the interplanar spacing (d), and the Miller

indices (h, k, l) is given by:

a = dhkl * √(h² + k² + l²)

The d-spacing is determined from the peak position (θ) using Bragg's Law:

nλ = 2d sin(θ)

To obtain a precise value for 'a', the calculated lattice parameters from multiple peaks are

often extrapolated using methods like the Nelson-Riley function to correct for systematic

errors.[9][10] The composition (C/Ta ratio) can then be estimated from the calculated lattice

parameter using established linear relationships.[4][10]
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Caption: General experimental workflow for XRD analysis of TaC.

Conclusion
Tantalum(IV) carbide primarily crystallizes in the cubic rock-salt structure, with its lattice

parameter being a direct function of its carbon stoichiometry. Deviations from this stoichiometry
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can lead to the formation of other phases, such as trigonal or hexagonal structures. X-ray

diffraction is the standard and most effective experimental protocol for the precise

determination of both the crystal structure and lattice parameters of TaC, providing crucial data

for materials development and quality control in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15351104?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Tantalum_carbide
https://next-gen.materialsproject.org/materials/mp-1086
https://www.researchgate.net/figure/X-ray-diffraction-XRD-plot-of-tantalum-carbide-sample-exhibiting-peaks-for-z-Ta4C3-x_fig1_362742071
https://www.researchgate.net/figure/Lattice-parameter-of-TaC-as-a-function-of-the-C-Ta-ratio-15_fig2_315997082
https://www2.ph.ed.ac.uk/~aherman2/wp-content/uploads/2021/04/PhysChemChemPhys_22_5018_2020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11618474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11618474/
https://www.mdpi.com/2079-6412/14/5/547
https://www.researchgate.net/figure/RD-patterns-of-Ta-C-phases-showing-the-influence-of-a-the-deposition-temperature-and_fig8_311501216
https://journal-vniispk.ru/1083-4877/article/view/248561
https://journal-vniispk.ru/1083-4877/article/view/248561
https://www.researchgate.net/publication/315997082_Effect_of_Milling_and_Sintering_Temperature_of_TaC-TaB2_Composite_on_Lattice_Parameter_and_CTa_Ratio
https://www.benchchem.com/product/b15351104#tantalum-iv-carbide-crystal-structure-and-lattice-parameters
https://www.benchchem.com/product/b15351104#tantalum-iv-carbide-crystal-structure-and-lattice-parameters
https://www.benchchem.com/product/b15351104#tantalum-iv-carbide-crystal-structure-and-lattice-parameters
https://www.benchchem.com/product/b15351104#tantalum-iv-carbide-crystal-structure-and-lattice-parameters
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15351104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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